Cas no 34548-30-6 (Isoxazole, 5-methyl-3-(1-methylethyl)-)
Isoxazole, 5-methyl-3-(1-methylethyl)- Chemical and Physical Properties
Names and Identifiers
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- Isoxazole, 5-methyl-3-(1-methylethyl)-
- 3-isopropyl-5-methylisoxazole
- DB-165934
- SCHEMBL2310984
- 34548-30-6
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- Inchi: 1S/C7H11NO/c1-5(2)7-4-6(3)9-8-7/h4-5H,1-3H3
- InChI Key: FKSUYCMWHIJXCW-UHFFFAOYSA-N
- SMILES: O1C(C)=CC(C(C)C)=N1
Computed Properties
- Exact Mass: 125.084063974Da
- Monoisotopic Mass: 125.084063974Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 92.9
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 26Ų
Isoxazole, 5-methyl-3-(1-methylethyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | BBV-51275340-1.0g |
5-methyl-3-(propan-2-yl)-1,2-oxazole |
34548-30-6 | 95% | 1.0g |
$0.0 | 2023-02-02 |
Isoxazole, 5-methyl-3-(1-methylethyl)- Related Literature
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
Additional information on Isoxazole, 5-methyl-3-(1-methylethyl)-
Comprehensive Overview of Isoxazole, 5-methyl-3-(1-methylethyl)- (CAS No. 34548-30-6): Properties, Applications, and Industry Insights
Isoxazole, 5-methyl-3-(1-methylethyl)- (CAS No. 34548-30-6) is a versatile heterocyclic compound belonging to the isoxazole family. Its unique molecular structure, featuring a five-membered ring with oxygen and nitrogen atoms, makes it a valuable intermediate in pharmaceutical synthesis, agrochemical formulations, and material science. The compound's methyl and isopropyl substituents enhance its stability and reactivity, enabling diverse applications in modern chemistry.
In recent years, the demand for specialty chemicals like Isoxazole derivatives has surged due to their role in developing bioactive molecules. Researchers are particularly interested in its potential for designing antimicrobial agents and anti-inflammatory drugs, aligning with global health trends. A 2023 study highlighted its utility in green chemistry processes, addressing sustainability concerns—a hot topic in chemical manufacturing.
The synthetic pathways for 5-methyl-3-isopropylisoxazole often involve cyclization reactions or catalytic methods, with yields optimized through microwave-assisted synthesis—a technique gaining traction for its efficiency. Analytical characterization via NMR spectroscopy and mass spectrometry confirms its high purity, critical for GMP-compliant production.
From an industrial perspective, CAS 34548-30-6 is increasingly sourced for high-performance polymers and electronic materials. Its thermal stability suits applications in flexible electronics, a sector projected to grow by 12% annually. Regulatory compliance with REACH and FDA guidelines further underscores its commercial viability.
Frequently searched questions include: "What are the uses of isoxazole compounds?" and "How to synthesize 5-methyl-3-isopropylisoxazole?"—reflecting user interest in both applications and methodology. Emerging trends like AI-driven molecular design are also accelerating research into this compound's derivatives.
In summary, Isoxazole, 5-methyl-3-(1-methylethyl)- exemplifies innovation at the intersection of organic chemistry and industrial demand. Its adaptability to green synthesis and drug discovery positions it as a key player in advancing sustainable chemistry solutions.
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